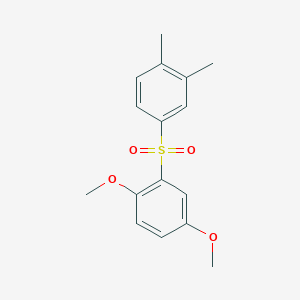![molecular formula C18H20N2O3 B5835403 N-[2-(1-azepanylcarbonyl)phenyl]-2-furamide](/img/structure/B5835403.png)
N-[2-(1-azepanylcarbonyl)phenyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-azepanylcarbonyl)phenyl]-2-furamide, also known as ML303, is a small molecule that has gained attention in the scientific community for its potential use as a tool compound in biological research. This compound has been synthesized using a variety of methods and has been found to have a unique mechanism of action that makes it a valuable tool in studying certain biological processes.
Mechanism of Action
The mechanism of action of N-[2-(1-azepanylcarbonyl)phenyl]-2-furamide involves the modulation of ion channels and G protein-coupled receptor signaling. This compound has been found to bind to the TRPV4 ion channel and modulate its activity, resulting in changes in intracellular calcium levels. This compound has also been found to bind to RGS proteins and inhibit their activity, resulting in increased G protein-coupled receptor signaling.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to modulate ion channel activity, resulting in changes in intracellular calcium levels. This compound has also been found to modulate G protein-coupled receptor signaling, resulting in changes in cellular signaling pathways. In addition, this compound has been found to have potential as a therapeutic agent for the treatment of certain diseases, including sickle cell disease and cystic fibrosis.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(1-azepanylcarbonyl)phenyl]-2-furamide as a tool compound in lab experiments is its unique mechanism of action, which makes it a valuable tool for studying certain biological processes. Another advantage is its potential use as a therapeutic agent for the treatment of certain diseases. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the use of N-[2-(1-azepanylcarbonyl)phenyl]-2-furamide in scientific research. One direction is the further study of its mechanism of action and its potential use as a therapeutic agent for the treatment of certain diseases. Another direction is the development of more efficient synthesis methods for this compound, which would make it more accessible to researchers. Additionally, this compound could be used in combination with other tool compounds to study complex biological processes.
Synthesis Methods
Several methods have been used to synthesize N-[2-(1-azepanylcarbonyl)phenyl]-2-furamide, including a one-pot reaction and a three-step synthesis. In the one-pot reaction, 2-furancarboxylic acid is reacted with 1-azepanamine in the presence of a coupling reagent, resulting in the formation of this compound. In the three-step synthesis, 2-furancarboxylic acid is first converted to the corresponding acid chloride, which is then reacted with 1-azepanamine to form the intermediate. The intermediate is then treated with ammonia to yield this compound.
Scientific Research Applications
N-[2-(1-azepanylcarbonyl)phenyl]-2-furamide has been found to be a useful tool compound in several areas of scientific research. It has been used to study the function of certain ion channels, including the TRPV4 channel, and has been shown to modulate the activity of this channel. This compound has also been used to study the role of the RGS protein family in regulating G protein-coupled receptor signaling. In addition, this compound has been found to have potential as a therapeutic agent for the treatment of certain diseases, including sickle cell disease and cystic fibrosis.
Properties
IUPAC Name |
N-[2-(azepane-1-carbonyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c21-17(16-10-7-13-23-16)19-15-9-4-3-8-14(15)18(22)20-11-5-1-2-6-12-20/h3-4,7-10,13H,1-2,5-6,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANDRDYHGUNYGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chlorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5835320.png)
![N~2~-benzyl-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5835330.png)
![4-methyl-3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5835344.png)
![5-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5835357.png)

![methyl 4-({[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5835366.png)
![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B5835377.png)
![2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime]](/img/structure/B5835382.png)
![3-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5835389.png)


![N-[3-(acetylamino)phenyl]-4-(isobutyrylamino)benzamide](/img/structure/B5835419.png)
![N-[(2-naphthylamino)carbonothioyl]-3-phenylacrylamide](/img/structure/B5835433.png)

